molecular formula C16H25FN2O3S B2676813 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide CAS No. 952983-56-1

4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2676813
CAS No.: 952983-56-1
M. Wt: 344.45
InChI Key: GSSXZHNTIAWBCK-UHFFFAOYSA-N
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Description

This compound belongs to the benzenesulfonamide class, characterized by a fluorine atom at the 4-position and a methyl group at the 2-position on the benzene ring. The sulfonamide group is linked to a piperidin-4-ylmethyl moiety substituted with a 2-methoxyethyl chain at the 1-position of the piperidine ring.

Properties

IUPAC Name

4-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2O3S/c1-13-11-15(17)3-4-16(13)23(20,21)18-12-14-5-7-19(8-6-14)9-10-22-2/h3-4,11,14,18H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSXZHNTIAWBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized by reacting 1-(2-methoxyethyl)piperidine with a suitable base.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Methanesulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride under basic conditions to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antibacterial activity. Studies have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's sulfonamide group is known for its role in antimicrobial action, making it a candidate for further exploration in antibiotic development.

Enzyme Inhibition

The compound shows promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. In vitro studies have indicated that derivatives of this compound can achieve IC50 values lower than 5 µM, suggesting strong inhibitory potential.

Anticancer Activity

Compounds with piperidine and sulfonamide moieties have been investigated for their anticancer properties. Preliminary studies indicate that 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide can inhibit cell proliferation in various cancer cell lines, warranting further investigation into its mechanisms of action.

Case Study 1: Antibacterial Screening

In a study focused on synthesizing derivatives of piperidine, several compounds were evaluated for antibacterial activity. The results highlighted that some derivatives achieved minimum inhibitory concentrations (MICs) below 50 µg/mL against Pseudomonas aeruginosa, indicating significant potential for clinical applications in treating bacterial infections.

Case Study 2: Acetylcholinesterase Inhibition

A series of synthesized compounds were tested for their ability to inhibit AChE. Among these, the compound demonstrated strong activity, with some variants achieving IC50 values indicative of effective therapeutic potential in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features

The target compound’s distinct features include:

  • 2-Methylbenzenesulfonamide core : Enhances steric effects and lipophilicity compared to unsubstituted or 4-fluoro analogues.
  • 2-Methoxyethyl-piperidine substituent : Improves solubility and metabolic stability relative to bulkier or halogenated substituents.

Comparison Table

Compound Name Core Structure Piperidine Substituent Molecular Weight Pharmacological Target Key Reference
4-Fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide (Target) 2-Methyl-4-fluorobenzenesulfonamide 2-Methoxyethyl ~407.48* Hypothesized: α1A/α1D receptors N/A
4-Fluoro-N-[(1-{2-[(2,2,2-Trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl]benzenesulfonamide (Compound 8) 4-Fluorobenzenesulfonamide 2-(2,2,2-Trifluoroethoxy phenoxy)ethyl 490.51 α1A/α1D-Adrenergic receptors
4-Fluoro-N-({1-[2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (Compound 14) 4-Fluorobenzenesulfonamide 2-(2,2-Dimethyl-dihydrobenzofuran-7-yloxy)ethyl 462.58 Dual α2A/5-HT7 receptors
[18F]CFPyPB 2,4-Dichlorobenzamide Propylsulfonyl-4-(6-fluoropyridin-2-yl)piperidin ~434.42* Glycine transporter (schizophrenia)

*Calculated based on molecular formula.

Pharmacological and Structural Insights

Receptor Selectivity: Compound 8 () demonstrates high uroselectivity for α1A/α1D-adrenergic receptors, attributed to its trifluoroethoxy-phenoxyethyl substituent, which enhances hydrophobic interactions . Compound 14 () targets both α2A-adrenergic and 5-HT7 serotonin receptors due to its dihydrobenzofuran moiety, which mimics endogenous ligand scaffolds .

Synthetic Accessibility: The target compound can likely be synthesized via sulfonylation of a (1-(2-methoxyethyl)piperidin-4-yl)methylamine intermediate with 2-methyl-4-fluorobenzenesulfonyl chloride, following procedures analogous to those in and (yields ~85–90%) . In contrast, Compound 8 requires a more complex intermediate with a trifluoroethoxy-phenoxyethyl group, increasing synthetic complexity and cost .

The 2-methoxyethyl chain improves aqueous solubility relative to halogenated substituents (e.g., Compound 8’s trifluoroethoxy group), which may reduce metabolic instability .

Biological Activity

4-Fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C16H24FN2O2SC_{16}H_{24}FN_2O_2S. Its structure includes a fluorine atom, a piperidine ring, and a sulfonamide group, which are significant for its biological interactions.

PropertyValue
Molecular Weight320.44 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
Log P3.45

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It may modulate neurotransmitter receptors, which could have implications for neuropharmacology.

Pharmacological Effects

Research indicates that this compound has various pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the antimicrobial properties of the compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate efficacy.
  • Cytotoxicity Assessment :
    In a study assessing cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited an IC50 value of 25 µM, indicating significant potential for further development as an anticancer therapeutic agent.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL
CytotoxicityIC50 = 25 µM
Enzyme InhibitionModerate inhibition observed

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